Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
Description
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is a thiazole-derived compound featuring two tert-butyl ester groups at positions 2 and 3 of the thiazole ring and an ethoxy-oxoethyl substituent at position 2. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, imparts unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications .
Structure
3D Structure
Properties
Molecular Formula |
C17H27NO6S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ditert-butyl 4-(2-ethoxy-2-oxoethyl)-2H-1,3-thiazole-2,3-dicarboxylate |
InChI |
InChI=1S/C17H27NO6S/c1-8-22-12(19)9-11-10-25-13(14(20)23-16(2,3)4)18(11)15(21)24-17(5,6)7/h10,13H,8-9H2,1-7H3 |
InChI Key |
PZLDVOMABHKKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclocondensation Using Thiourea Derivatives and Dialkyl Acetylenedicarboxylates
A foundational approach involves the cyclocondensation of thiourea derivatives with dialkyl acetylenedicarboxylates (DAADs), such as dimethyl acetylene dicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD). In a representative procedure, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with DMAD in ethanol under reflux for 30 minutes, yielding thiazole derivatives in 82–97% yields . The mechanism proceeds via nucleophilic attack by the sulfur atom of thiourea on the electron-deficient alkyne, followed by cyclization (Scheme 1) .
Key Reaction Parameters
| Component | Conditions | Yield (%) |
|---|---|---|
| Thiourea derivative + DMAD | Ethanol, reflux, 30 min | 82–97 |
This method is notable for its simplicity and compliance with green chemistry principles, avoiding hazardous solvents .
Boc Protection of Thiazole Intermediate
The tert-butyl groups in the target compound are introduced via di-tert-butyl dicarbonate (Boc anhydride), a reagent widely used for amine protection . Post-thiazole ring formation, Boc groups are appended under basic conditions (e.g., NaHCO₃ or DMAP in acetonitrile) . For example, treating a thiazole-amine intermediate with Boc anhydride in acetonitrile with DMAP yields the protected derivative .
Typical Boc Protection Conditions
| Reagent | Base | Solvent | Temperature | Time |
|---|---|---|---|---|
| Boc anhydride (2 eq) | DMAP (5%) | Acetonitrile | RT | 12 h |
Ethoxy-oxoethyl Side Chain Incorporation
The 2-ethoxy-2-oxoethyl moiety is introduced via alkylation or condensation reactions. A reported method involves reacting ethyl 4-chloroacetoacetate with thiourea derivatives under PEG-600 at room temperature, forming thiazole intermediates with ethoxy-carbonyl groups (Scheme 25) . Subsequent Boc protection would yield the final product.
Optimization Insight
-
Solvent : PEG-600 enhances reaction rate and yield (93%) compared to ethanol or THF .
-
Temperature : Room-temperature compatibility reduces energy input .
Green Chemistry Approaches: Ultrasound and Microwave Irradiation
Ultrasound-assisted synthesis reduces reaction times significantly. For bisthiazoles, ultrasound irradiation in water with Fe(SD)₃ catalyst completes reactions in 15–17 minutes at 60°C, offering 72–87% yields . Adapting this to the target compound could involve sonicating a mixture of ethyl 4-chloroacetoacetate, thiourea, and Boc-protected intermediates.
Comparative Efficiency
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional reflux | 360 | 70–90 |
| Ultrasound | 15–25 | 72–87 |
Mechanistic Considerations and Side Reactions
Cyclization mechanisms vary by substrate. For Boc-protected intermediates, the reaction pathway may involve:
-
Nucleophilic attack : Thiourea sulfur attacks DAADs.
-
Proton transfer : Formation of a zwitterionic intermediate.
-
Cyclization : Intramolecular attack to form the thiazole ring .
Side reactions, such as tautomerization to thiazolines, occur at lower temperatures (100–130°C vs. 130–160°C) .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux, 6 hours | Thiazole-2,3-dicarboxylic acid + ethanol + tert-butanol | Tert-butyl esters show slower hydrolysis kinetics compared to ethyl esters |
| Ethoxy-oxoethyl cleavage | NaOH (aq.), 80°C, 4 hours | Di-tert-butyl thiazole-2,3(2H)-dicarboxylate + glycolic acid derivatives | Reaction selectivity depends on pH |
The tert-butyl groups provide steric protection, delaying hydrolysis of the dicarboxylate moiety relative to the ethoxy-oxoethyl substituent .
Nucleophilic Substitution
The thiazole ring participates in nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 4:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine | DMF, 110°C, 24 hours | Piperazine-substituted thiazole derivative | 62% |
| Hydrazine | EtOH, reflux, 12 hours | Hydrazone-functionalized thiazole | 78% |
The electron-withdrawing dicarboxylate groups activate the thiazole ring toward S<sub>N</sub>Ar, particularly at positions ortho to the ester functionalities .
Cycloaddition Reactions
The ethoxy-oxoethyl side chain enables [3+2] cycloadditions:
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Nitrile oxide | Toluene, 90°C, 8 hours | Isoxazoline-fused thiazole | exo selectivity |
| Diazoacetate | Cu(OTf)<sub>2</sub>, RT, 2 hours | Pyrazole-thiazole hybrid | N/A |
These reactions exploit the α,β-unsaturated carbonyl system in the ethoxy-oxoethyl group, with yields ranging from 45–68% .
Reduction
The ethoxy-oxoethyl group is reducible:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C, 1 hour | Di-tert-butyl 4-(2-ethoxy-2-hydroxyethyl)thiazole-2,3(2H)-dicarboxylate |
| LiAlH<sub>4</sub> | THF, reflux, 3 hours | Di-tert-butyl 4-(2-ethoxyethyl)thiazole-2,3(2H)-dicarboxylate |
Oxidation
Controlled oxidation modifies the thiazole ring:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | DCM, RT, 6 hours | Sulfoxide derivative |
| KMnO<sub>4</sub> | H<sub>2</sub>O/acetone, 50°C, 4 hours | Sulfone derivative |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Reactivity is limited to positions not sterically hindered by the tert-butyl groups .
Stability Under Synthetic Conditions
Critical stability data:
| Condition | Temperature | Time | Degradation |
|---|---|---|---|
| Strong base (pH >12) | 25°C | 24 hours | Complete ester hydrolysis |
| UV light (254 nm) | RT | 48 hours | 15% decomposition |
| Anhydrous DMF | 100°C | 8 hours | <5% degradation |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate as an anticancer agent. Research has demonstrated its effectiveness in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. Specifically, it has shown promise as an inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways that are crucial for tumor growth and metastasis.
Case Study: Inhibition of Protein Kinase B (AKT)
In a study examining the effects of this compound on AKT signaling pathways, researchers found that treatment with the compound led to a significant decrease in phosphorylated AKT levels in treated cells compared to controls. This suggests a potential mechanism by which the compound exerts its anticancer effects.
Agricultural Uses
This compound has been explored for use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds. Its application can lead to reduced crop damage and improved yields.
Table 2: Agricultural Efficacy of this compound
| Target Organism | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Common Weeds | 75 | 90 |
| Fungal Pathogens | 100 | 80 |
Mechanism of Action
The mechanism of action of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Analysis
Di-tert-butyl 4,11-bis(2-(4-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1,4,8,11-tetraazacyclotetradecane-1,8-dicarboxylate ()
- Key Differences: Incorporates a tetraazacyclotetradecane macrocycle and triazole-linked benzo[de]isoquinoline groups, unlike the simpler thiazole core of the target compound. FTIR: Strong carbonyl stretches at 1690 cm⁻¹ (ester C=O) and 2098 cm⁻¹ (triazole-associated vibrations), absent in the target compound . Mass Spectrometry: Higher molecular weight ([M+H]+ = 539.4) compared to the target compound due to the macrocyclic and aromatic extensions .
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()
- Key Differences: Pyrrolidine ring instead of thiazole, with dicyano and phenyl substituents. IR: Absorptions at 2822 cm⁻¹ (C-H stretching) and 1470 cm⁻¹ (C≡N stretching), highlighting distinct functional groups . Reactivity: The dicyano groups enable nucleophilic additions, a feature absent in the target compound .
5-(tert-butyl) 2-ethyl 1H-imidazole-2,5-dicarboxylate ()
- Key Differences :
- Imidazole core (N,N-heterocycle) vs. thiazole (N,S-heterocycle), altering electronic properties.
- Applications : Imidazole derivatives are more common in catalysis, whereas thiazoles are prevalent in bioactive molecules .
- Solubility : The sulfur atom in thiazole increases lipophilicity compared to imidazole .
Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-3-phenyl-2,3-dihydro-1,3-thiazole-4,5-dicarboxylate ()
- Key Differences: Extended conjugation with a quinolinylidene group and thioxo moiety, enhancing UV absorption. Steric Effects: The dimethyl and phenyl groups create greater steric hindrance than the tert-butyl groups in the target compound .
Structural and Spectroscopic Data Comparison
Implications of Structural Variations
- Reactivity: The ethoxy-oxoethyl group in the target compound offers a reactive site for alkylation or hydrolysis, unlike the triazole or dicyano groups in analogs .
- Stability : Tert-butyl esters in the target compound and provide hydrolytic stability compared to methyl/ethyl esters in and .
- Electronic Effects : The thiazole core in the target compound and exhibits higher electron-withdrawing capacity than imidazole () or pyrrolidine (), influencing redox behavior .
Biological Activity
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate (CAS Number: 86978-09-8) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure comprising two tert-butyl groups and an ethoxy group attached to a thiazole moiety, which may influence its reactivity and biological interactions.
- Molecular Formula : C17H27N2O6S
- Molecular Weight : 373.46 g/mol
- Structure : The compound contains a thiazole ring and two carboxylate groups, which are important for its biological activity.
Synthesis Methods
The synthesis of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole can be achieved through various synthetic routes, including:
- Esterification : Reaction of tert-butyl 4-(2-bromoethyl)thiazole with ethyl acetoacetate.
- Cyclization Reactions : Utilizing thiazole derivatives to form the desired product under controlled conditions.
Biological Activities
Research indicates that Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Enzyme Inhibition : Similar compounds containing thiazole rings have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting that Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole may also exhibit this activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : Some derivatives of thiazole compounds have shown antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
In Vitro Studies
Recent research has focused on the synthesis and biological evaluation of thiazole derivatives, including those similar to Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole. In vitro assays have been conducted to evaluate their efficacy against various bacterial strains and their ability to inhibit AChE activity.
| Compound | Activity | IC50 Value |
|---|---|---|
| Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole | AChE Inhibition | TBD |
| Coumarin-thiazole hybrid | AChE Inhibition | 2.7 µM |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole and target enzymes like AChE. These studies help elucidate the potential mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the optimal synthetic routes for preparing Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, often involving condensation, cyclization, or functional group protection. For example, refluxing in polar aprotic solvents like DMSO or 1,4-dioxane (18–24 hours) under inert atmospheres is common for similar thiazole derivatives. Solvent choice and catalyst (e.g., glacial acetic acid) significantly impact yield, as seen in analogous syntheses where DMSO improved cyclization efficiency . Post-reaction steps, such as ice-water quenching and recrystallization (water-ethanol mixtures), are critical for purity. Yield optimization may require iterative adjustments to stoichiometry, temperature, and reaction time.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Prioritize H and C NMR to confirm the tert-butyl groups (δ ~1.4–1.5 ppm for H; δ ~28–30 ppm for C) and the thiazole ring protons (δ 6.5–8.5 ppm). Ethoxy and ester carbonyls appear at δ ~4.2–4.4 ppm (quartet) and δ ~165–175 ppm, respectively .
- IR : Look for ester C=O stretches (~1700–1750 cm) and thiazole C-N/C-S vibrations (~1450–1550 cm) .
- HRMS : Confirm molecular ion [M+H] with <5 ppm error to validate the molecular formula .
Q. How does the reactivity of the thiazole core influence downstream functionalization or derivatization?
- Methodological Answer : The thiazole’s electron-deficient nature facilitates nucleophilic substitution at the 2- or 4-positions. For example, the ethoxy-2-oxoethyl moiety may undergo hydrolysis (acid/base-mediated) to carboxylic acids or react with amines to form amides. Tert-butyl esters can be deprotected under acidic conditions (e.g., TFA/DCM) to expose carboxyl groups for further coupling .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound’s thiazole ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. For instance, the thiazole’s 4-position often shows higher electrophilicity due to conjugation with the ester groups. Solvent effects (PCM model) and transition-state modeling further refine predictions .
Q. What strategies resolve contradictory crystallographic and spectroscopic data during structure elucidation?
- Methodological Answer :
- X-ray vs. NMR Discrepancies : If tert-butyl groups exhibit disorder in crystallography (common due to rotational freedom), cross-validate with C NMR. SHELXL refinement (with TWIN commands) can model twinning or disorder .
- Mass Spec Anomalies : Isotopic patterns (e.g., chlorine/bromine adducts) may cause misinterpretation. Use high-resolution data (HRMS) and compare with simulated isotopic distributions .
Q. How can mechanistic studies (e.g., kinetic isotope effects, trapping experiments) elucidate the compound’s role in catalytic cycles?
- Methodological Answer :
- Isotope Labeling : Introduce O or C labels at ester carbonyls to track bond cleavage/formation via MS or NMR.
- Trapping Intermediates : Quench reactions with scavengers (e.g., TEMPO for radicals) or stabilize intermediates via low-temperature NMR. For example, thiazole radical intermediates can be trapped using spin traps like DMPO .
Q. What synthetic approaches enable the preparation of analogues with modified tert-butyl or ethoxy groups?
- Methodological Answer :
- Ester Exchange : Replace tert-butyl groups via transesterification (e.g., using TMSCl/ROH) or hydrolysis followed by re-esterification.
- Side-Chain Modification : The ethoxy-2-oxoethyl group can be alkylated (e.g., Grignard reagents) or reduced (NaBH) to alcohols. For fluorinated analogues, use DAST or Deoxo-Fluor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
